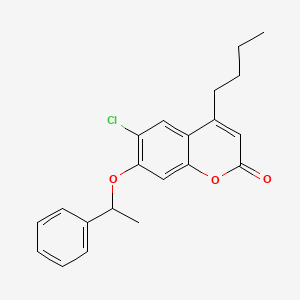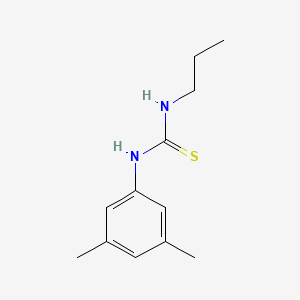
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as HET0016, is a small molecule inhibitor that selectively targets the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and renal disease. HET0016 has been extensively studied for its potential therapeutic applications in these diseases.
Mechanism of Action
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and renal disease. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and improves blood flow to vital organs.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure, improve neurological outcomes in stroke, and improve renal function in animal models of renal disease. These effects are likely due to the inhibition of 20-HETE synthesis and the resulting reduction in vasoconstriction.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol is its selectivity for 20-HETE synthase, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and may require frequent dosing in animal studies. In addition, this compound may have limited efficacy in humans due to species differences in the regulation of 20-HETE synthesis.
Future Directions
For research on 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol include the development of more potent and selective inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other disease states, and the evaluation of the safety and efficacy of this compound in human clinical trials. In addition, the development of novel drug delivery systems may improve the pharmacokinetics and bioavailability of this compound in vivo.
Scientific Research Applications
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in hypertension, stroke, and renal disease. It has been shown to selectively inhibit 20-HETE synthesis and reduce blood pressure in animal models of hypertension. In addition, this compound has been shown to reduce infarct size and improve neurological outcomes in animal models of stroke. This compound has also been shown to reduce renal injury and improve renal function in animal models of renal disease.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-1,4-dihydropyrazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O2/c12-9(13)11(14,15)10(19)5-7(16-17-10)6-3-1-2-4-8(6)18/h1-4,9,17-19H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEGUSYQQUDOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1(C(C(F)F)(F)F)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-furamide](/img/structure/B3988494.png)


![5-butyl-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3988510.png)
![N-[1-[(2-ethoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3988519.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3988520.png)
![1-{1,3-dimethyl-2,4,6-trioxo-5-[2-(4-pyridinyl)ethyl]hexahydro-5-pyrimidinyl}cyclohexanecarbonitrile](/img/structure/B3988523.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3988532.png)

![N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide](/img/structure/B3988558.png)
![2-(4-morpholinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B3988562.png)

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3988573.png)
![4-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3988575.png)